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molecular formula C7H7BrO2S B8802552 2-(3-Bromothiophen-2-yl)-1,3-dioxolane

2-(3-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No. B8802552
M. Wt: 235.10 g/mol
InChI Key: RRLGYJDKXAVIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825129B2

Procedure details

3-bromothiophen-2-aldehyde (2) was obtained from commercially available 2,3-dibromothiophen (1) via 3-bromothienyllithium and reaction with N,N-dimethylformamide. The aldehyde 2 was protected by reaction with ethylene glycol to give 2-(3-bromo-2-thienyl)-1,3-dioxolane (3). The latter derivative was converted into 2-formyl-3-thiopheneboronic acid (4) using halogen-metal interconversion between the substrate (3) and butyllithium at −70° C., followed by treatment with tributyl borate and subsequent hydrolysis. The thienylboronic derivative 4 is a very useful intermediate, in fact it can be condensed with various bromo-aromatic compounds. Thus, palladium-catalysed condensation reaction of the derivative 4 with bromobenzene in aqueous sodium carbonate-ethanol mixture as solvent gave 3-phenyl-thiophen-2-carboxaldehyde (5). Oxidation of 5 with Jones' reagent yielded 3-phenyl-thiophen-2-carboxylic acid (6). Chlorination of 6 with thionyl chloride followed by reaction with sodium azide yielded the acyl azide intermediate which on thermolysis in boiling o-dichlorobenzene gave the derivative thieno[2,3-c]isoquinolin-5(4H)-one (7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halogen-metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bromo-aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
palladium-catalysed
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
sodium carbonate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:4][CH:5]=[CH:6][C:7]=1B(O)O)=[O:2].Br[C:12]1[CH:16]=[CH:15]S[C:13]=1[CH:17]1OCCO1.[CH2:22]([Li])CCC.B(OCCCC)(OCCCC)OCCCC>BrC1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>[C:13]1([C:7]2[CH:6]=[CH:5][S:4][C:3]=2[CH:1]=[O:2])[CH:12]=[CH:16][CH:15]=[CH:22][CH:17]=1 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1SC=CC1B(O)O
Step Two
Name
halogen-metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1)C1OCCO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Six
Name
bromo-aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
palladium-catalysed
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
BrC1=CC=CC=C1
Name
sodium carbonate ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+].C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(SC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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